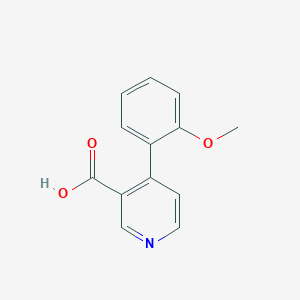

4-(2-Methoxyphenyl)nicotinic acid

Description

Historical Context of Nicotinic Acid Research

The story of nicotinic acid began with its identification as the curative agent for pellagra, a disease characterized by dermatitis, diarrhea, and dementia. nih.govresearchgate.net This discovery established its essential role as a vitamin in human nutrition. wikipedia.org Decades later, in 1955, it was discovered that nicotinic acid, when administered in gram doses, could lower cholesterol levels in the blood. nih.govresearchgate.net This finding unveiled a new therapeutic dimension for nicotinic acid, positioning it as a lipid-lowering drug. nih.govresearchgate.net This dual identity, as both a vitamin and a therapeutic agent, has fueled extensive research into its mechanisms of action and the development of numerous derivatives. nih.govnih.gov

Significance of Pyridine (B92270) Scaffolds in Modern Drug Discovery

The pyridine ring, the core structure of nicotinic acid, is a privileged scaffold in medicinal chemistry. rsc.orgrsc.org Its presence in a vast number of FDA-approved drugs highlights its importance. rsc.orgrsc.org The nitrogen atom in the pyridine ring imparts unique properties, such as improved solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions. nih.gov This versatility has led to the incorporation of pyridine moieties into a wide array of therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

Overview of Substituted Nicotinic Acid Analogues in Contemporary Research

The therapeutic potential of nicotinic acid is not without its limitations, most notably the common side effect of flushing. nih.gov This has spurred the development of a multitude of substituted nicotinic acid analogues aimed at improving efficacy and reducing side effects. researchgate.net Researchers have synthesized and evaluated numerous derivatives with modifications to the pyridine ring and carboxylic acid group. nih.govjst.go.jp These efforts have led to the discovery of compounds with a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. nih.govjst.go.jpnih.gov

Focus on Aryl-Substituted Nicotinic Acid Architectures

Among the various modifications, the introduction of aryl substituents onto the pyridine ring has been a particularly fruitful area of research. These aryl-substituted nicotinic acid derivatives have shown promise as potent and selective therapeutic agents.

The position of the aryl substituent on the pyridine ring can have a profound impact on the biological activity of the resulting compound. For instance, studies on different positional isomers of aryl-substituted nicotinic acid derivatives have revealed significant variations in their anti-inflammatory and analgesic properties. jst.go.jp This highlights the critical role of the substitution pattern in determining the pharmacological profile of these molecules. The spatial arrangement of the aryl group relative to the carboxylic acid and the pyridine nitrogen influences how the molecule interacts with its biological target.

The methoxyphenyl group is a common feature in many biologically active compounds. nih.govchemspider.com Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. The methoxy (B1213986) group can act as a hydrogen bond acceptor and can impact the molecule's lipophilicity and metabolic stability. In the context of drug design, the incorporation of a methoxyphenyl moiety is a strategic approach to modulate the biological activity of a lead compound. For example, iridium(III) complexes with 4'-(2-methoxyphenyl)-2,2':6',2″-terpyridine ligands have been synthesized and evaluated for their antiproliferative activities. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)9-6-7-14-8-11(9)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQCFTKHIQLRJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557111 | |

| Record name | 4-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133363-00-5 | |

| Record name | 4-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4 2 Methoxyphenyl Nicotinic Acid and Analogues

Established Methodologies for Nicotinic Acid Derivatization

Traditional methods for modifying nicotinic acid often involve the activation of the carboxylic acid group, followed by reactions to introduce new functional groups or build heterocyclic rings.

Formation of Nicotinoyl Chloride and Hydrazide Intermediates

A common initial step in the derivatization of nicotinic acid is its conversion to the more reactive nicotinoyl chloride. This is typically achieved by treating nicotinic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. researchgate.netum.edu.myresearchgate.net For instance, refluxing nicotinic acid with phosphorus pentachloride in an anhydrous solvent such as carbon tetrachloride yields nicotinoyl chloride. researchgate.netum.edu.my

This acid chloride is a versatile intermediate that readily reacts with nucleophiles. A particularly useful subsequent reaction is the formation of nicotinic acid hydrazide (nicotinohydrazide). This is accomplished by reacting nicotinoyl chloride with hydrazine (B178648) hydrate, often at a reduced temperature to control the reaction's exothermicity. researchgate.netum.edu.mymdpi.com The resulting nicotinohydrazide is a stable, crystalline solid and a key precursor for synthesizing various heterocyclic compounds. researchgate.netum.edu.mymdpi.com The general synthetic pathway is outlined below:

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |

| Nicotinic acid | Phosphorus pentachloride | Nicotinoyl chloride | Reflux in CCl4 | 87.5 |

| Nicotinoyl chloride | Hydrazine hydrate | Nicotinic acid hydrazide | 0°C to room temperature | 78.2 |

Schiff Base Synthesis in Nicotinic Acid Chemistry

Nicotinic acid hydrazide serves as a valuable building block for the synthesis of Schiff bases, also known as imines. wikipedia.org These compounds are formed by the condensation reaction between the primary amino group of the hydrazide and the carbonyl group of an aldehyde or ketone. researchgate.netnih.govnih.gov The reaction is typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid, such as acetic acid, to facilitate the dehydration step. researchgate.netum.edu.myuobaghdad.edu.iq

The general structure of a Schiff base derived from nicotinic acid hydrazide is characterized by the azomethine group (-C=N-). wikipedia.orgnih.gov A variety of aromatic and heterocyclic aldehydes can be employed, leading to a diverse library of Schiff bases with different substitution patterns. researchgate.netnih.gov These intermediates are not only significant in their own right but also serve as precursors for the synthesis of other important heterocyclic systems. researchgate.netresearchgate.net

Thiazolidinone Ring Annulation via Schiff Bases

One of the important applications of Schiff bases derived from nicotinic acid hydrazide is in the synthesis of 4-thiazolidinones. researchgate.nethueuni.edu.vn This is achieved through a cyclocondensation reaction between the Schiff base and a compound containing a thiol group, most commonly thioglycolic acid. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the sulfur atom on the imine carbon, followed by an intramolecular cyclization and dehydration. researchgate.net

The reaction is typically carrieded out in a solvent like ethanol or toluene (B28343), and often requires a catalyst such as zinc chloride to promote the cyclization. researchgate.net The resulting 4-thiazolidinone (B1220212) ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, a scaffold known to be present in various biologically active molecules. hueuni.edu.vn The specific structure of the thiazolidinone depends on the aldehyde used to form the initial Schiff base. researchgate.net

Oxadiazole Ring System Formation from Nicotinic Acid Derivatives

The 1,3,4-oxadiazole (B1194373) ring is another important heterocyclic motif that can be synthesized from nicotinic acid derivatives. nih.govresearchgate.netresearchgate.net A common method involves the cyclization of nicotinic acid hydrazide. One approach is the reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, which leads to the formation of a 5-thiol-1,3,4-oxadiazole derivative. researchgate.net

Alternatively, 1,3,4-oxadiazoles can be prepared by the dehydrative cyclization of N-acylhydrazides. mdpi.comorganic-chemistry.org This can be achieved by reacting nicotinic acid hydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. mdpi.com This method allows for the introduction of various substituents onto the oxadiazole ring, depending on the carboxylic acid used. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups and is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. nih.gov

Transition Metal-Catalyzed Cross-Coupling Approaches

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful and efficient way to synthesize complex molecules like arylated nicotinic acids.

Suzuki-Miyaura Coupling for Arylated Nicotinic Acids (e.g., for 5-(4-Chloro-2-methoxyphenyl)nicotinic acid)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. nih.govnih.gov This reaction is particularly valuable for synthesizing biaryl compounds, which are common structural motifs in pharmaceuticals and advanced materials. nih.gov

In the context of nicotinic acid derivatives, the Suzuki-Miyaura coupling can be employed to introduce an aryl group at a specific position on the pyridine (B92270) ring. For the synthesis of a compound like 5-(4-chloro-2-methoxyphenyl)nicotinic acid, a suitable halogenated nicotinic acid derivative (e.g., a 5-bromo or 5-chloronicotinic acid ester) would be reacted with (4-chloro-2-methoxyphenyl)boronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govnih.gov

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. nih.gov Commonly used catalysts include palladium(II) acetate (B1210297) (Pd(OAc)2) or palladium-N-heterocyclic carbene (NHC) complexes. nih.govnih.gov Phosphine ligands such as SPhos or XPhos are often employed to facilitate the catalytic cycle. nih.gov The base, typically potassium carbonate or cesium carbonate, is required to activate the boronic acid. The reaction is usually carried out in a mixture of an organic solvent like toluene and water. nih.gov

The general scheme for a Suzuki-Miyaura coupling to produce an arylated nicotinic acid is as follows:

| Aryl Halide (Nicotinic Acid Derivative) | Boronic Acid | Catalyst | Ligand | Base | Product |

| 5-Halonicotinate | (4-chloro-2-methoxyphenyl)boronic acid | Pd(OAc)2 | SPhos/XPhos | K2CO3 | 5-(4-Chloro-2-methoxyphenyl)nicotinate |

This powerful methodology allows for the modular and efficient synthesis of a wide range of arylated nicotinic acid analogues, which are valuable for structure-activity relationship studies in drug discovery.

Regioselective C-H Arylation Strategies

Direct C-H arylation has emerged as a powerful and atom-economical tool for forging carbon-carbon bonds, bypassing the need for pre-functionalized starting materials like organometallic reagents or halides. For the synthesis of 4-aryl nicotinic acids, regioselective arylation at the C4 position of the pyridine ring is a key challenge. Modern catalytic systems, often based on palladium, have been developed to achieve this transformation with high selectivity.

A general approach involves the reaction of a pyridine derivative with an aryl halide. However, more advanced strategies focus on the direct coupling of pyridine C-H bonds with aryl sources. For instance, the use of photoredox catalysis allows for the generation of aryl radicals from stable aryl halides under mild conditions. nih.gov These radicals can then add to the protonated pyridine ring with a high degree of regioselectivity. The process typically involves a photocatalyst that, upon excitation, engages in a single-electron transfer (SET) with the aryl halide to generate a radical anion, which then fragments to produce the aryl radical. nih.gov This radical adds to the electron-deficient pyridine C4 position, and a subsequent hydrogen atom transfer (HAT) step yields the final arylated product. This method provides a modular and highly chemoselective route to a variety of arylethylamine products with complete regiocontrol. nih.gov

Oxidative and Reductive Transformations

Oxidation and reduction reactions are fundamental for interconverting functional groups and are crucial in the final steps of synthesizing nicotinic acid derivatives.

The oxidation of an aldehyde to a carboxylic acid is a common and efficient method for the synthesis of nicotinic acids. This strategy is particularly useful when the corresponding aldehyde precursor is readily accessible. For example, the synthesis of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid can be envisioned via the oxidation of 5-(4-chloro-2-methoxyphenyl)nicotinaldehyde. Various oxidizing agents can be employed for this transformation, ranging from classic reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) to milder, more selective systems. Specific protocols have been developed for the cleavage of olefins to yield aldehydes, which can then be further oxidized to the corresponding carboxylic acids. organic-chemistry.org

Ruthenium catalysts are exceptionally versatile for a wide range of oxidative transformations, including the oxidation of alcohols and aldehydes to carboxylic acids. organic-chemistry.org Ruthenium trichloride (B1173362) (RuCl₃), often used in catalytic amounts with a stoichiometric co-oxidant like sodium periodate (B1199274) (NaIO₄) or Oxone, is a common choice. organic-chemistry.org This combination generates ruthenium tetroxide (RuO₄) in situ, which is a powerful oxidizing agent. organic-chemistry.org

Recent advancements have focused on developing reusable and more selective ruthenium catalysts. For instance, ruthenium complexes immobilized on solid supports, such as periodic mesoporous organosilica (BPy-PMO), have been shown to selectively oxidize C-H bonds and alcohols. chemistryviews.org These heterogeneous catalysts prevent self-oxidation of the catalyst's ligands and can be recycled without loss of activity or selectivity. chemistryviews.org Encapsulated ruthenium catalysts have also been developed, demonstrating substrate-selective oxidation of alcohols based on size, where the reaction kinetics vary depending on the substrate's ability to access the catalyst within its molecular capsule. nih.gov These advanced systems offer greener and more efficient alternatives for the synthesis of nicotinic acid derivatives. organic-chemistry.orgdiva-portal.org

Condensation Reactions for Aminophenyl-Substituted Nicotinic Acids (e.g., 2-[(2-Methoxyphenyl)amino]nicotinic acid)

The synthesis of aminophenyl-substituted nicotinic acids, such as 2-[(2-Methoxyphenyl)amino]nicotinic acid, is frequently accomplished through condensation reactions, most notably the Ullmann condensation. This reaction typically involves the coupling of a halonicotinic acid with an aniline (B41778) derivative.

The traditional Ullmann reaction for preparing 2-arylaminonicotinic acids requires harsh conditions, such as refluxing 2-chloronicotinic acid with a substituted aniline for extended periods at high temperatures in the presence of copper catalyst. researchgate.net However, these conditions can lead to side reactions and moderate yields, particularly when the aniline contains electron-withdrawing groups. researchgate.net Research has focused on optimizing these conditions. For instance, studies have shown that in some cases, the reaction proceeds more efficiently without a copper catalyst, and the choice of solvent, such as xylene over n-amyl alcohol, can significantly improve yields. researchgate.net

More modern approaches utilize microwave-assisted synthesis, which dramatically reduces reaction times and can improve yields. The reaction of 2-chloronicotinic acid with various amines, including anilines, has been successfully performed under microwave irradiation, often in water as a solvent, providing a greener alternative to traditional methods. researchgate.netgoogle.com

Table 1: Optimization of Ullmann Condensation for 2-Anilinonicotinic Acids Data sourced from research on improving Ullmann condensation methods. researchgate.net

| Amine Reagent | Solvent | Catalyst | Yield |

| Aniline | Xylene | With Cu | Good |

| Aniline | Xylene | Without Cu | Increased |

| 2-Methoxyaniline | Xylene | With Cu | Very Low |

| 2-Methoxyaniline | Xylene | Without Cu | Increased |

| 2-Nitroaniline | Xylene | With Cu | Very Low |

| 2-Nitroaniline | Xylene | Without Cu | Increased |

Intramolecular Cyclization Reactions to Fused Ring Systems (e.g., pyrido[3,2-c]coumarin derivatives from 4-methyl-2-(ortho-methoxyphenyl)nicotinic acid)

Nicotinic acid derivatives bearing appropriately positioned functional groups can serve as precursors for the synthesis of complex, fused heterocyclic systems. A key example is the intramolecular cyclization of an ortho-alkoxyphenyl-substituted nicotinic acid to form a pyrido-coumarin.

In the case of a precursor like 4-methyl-2-(ortho-methoxyphenyl)nicotinic acid, the cyclization is typically induced under acidic conditions, often using reagents like hydrobromic acid (HBr) or polyphosphoric acid (PPA). The reaction proceeds via the demethylation of the methoxy (B1213986) group to reveal a hydroxyl group. This phenolic hydroxyl group then undergoes an intramolecular electrophilic acyl substitution onto the carboxylic acid of the nicotinic acid moiety, resulting in the formation of the lactone ring characteristic of the coumarin (B35378) system. This strategy provides a direct route to polycyclic structures that are of interest in materials science and medicinal chemistry.

Novel Multicomponent Reaction Approaches for Substituted Pyridines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. bohrium.comresearchgate.net These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. bohrium.com Several classical and novel MCRs are employed for the de novo synthesis of the pyridine ring.

The Hantzsch pyridine synthesis is a well-known MCR, though it typically produces dihydropyridines that require a subsequent oxidation step. acsgcipr.org The Bohlmann-Rahtz pyridine synthesis offers a more direct route to substituted pyridines by condensing an enamine with a propargyl ketone. researchgate.netnih.gov

More recent MCRs provide access to a wide array of polysubstituted pyridines under milder conditions. One innovative three-component approach involves a catalytic intermolecular aza-Wittig reaction to form 2-azadienes, which then undergo a Diels-Alder reaction to construct the pyridine ring. nih.gov Another versatile four-component reaction involves the condensation of an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), a ketone, and an ammonium (B1175870) source (like ammonium acetate). nih.gov These reactions can often be accelerated using microwave irradiation, leading to excellent yields in short reaction times. nih.gov These MCR approaches represent a powerful and flexible strategy for assembling the core structure of nicotinic acid and its analogues from simple, readily available precursors. bohrium.comacsgcipr.org

Table 2: Examples of Multicomponent Pyridine Syntheses Illustrative examples of MCRs for pyridine ring formation. acsgcipr.orgnih.gov

| Reaction Type | Components | Key Features |

| Hantzsch-type | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms dihydropyridine (B1217469) intermediate requiring oxidation. acsgcipr.org |

| Bohlmann-Rahtz | Enamine, Propargyl ketone | Direct formation of aromatic pyridine. researchgate.net |

| Four-Component | Aldehyde, Ethyl cyanoacetate, Ketone, Ammonium acetate | High efficiency, often microwave-assisted, excellent yields (82-94%). nih.gov |

| Aza-Wittig/Diels-Alder | Aldehyde, α,β-Unsaturated acid, Enamine | Two-pot, three-component process for diverse substitutions. nih.gov |

Analytical Techniques for Structural Elucidation and Purity Assessment

The confirmation of the chemical identity and the determination of purity levels for 4-(2-Methoxyphenyl)nicotinic acid rely on a combination of chromatographic and spectroscopic methods, alongside elemental analysis and single-crystal X-ray diffraction.

Chromatographic techniques are fundamental for assessing the purity of this compound by separating it from any starting materials, by-products, or other impurities.

Thin Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. nih.gov For compounds like this compound, a silica (B1680970) gel plate (Silica Gel 60 F254) is typically used as the stationary phase. researchgate.net The mobile phase, a solvent system, is chosen based on the polarity of the compound. A common mobile phase for nicotinic acid derivatives involves a mixture of polar organic solvents. researchgate.net After development, the spots are visualized under UV light (typically at 254 nm), where the conjugated system of the pyridine ring allows for absorption and quenching of fluorescence. researchgate.net The retention factor (Rf) value is calculated to characterize the compound in that specific solvent system.

Table 1: Representative TLC Parameters for Analysis of Nicotinic Acid Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | A mixture like methanol:ethyl acetate:ammonia (13:77:10 v/v/v) is representative for related compounds. researchgate.net |

| Visualization | UV light at 254 nm |

| Expected Rf | Varies based on the exact mobile phase composition but provides a key identifier. |

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative determination of the purity of this compound. sigmaaldrich.com Reversed-phase HPLC is the most common mode used for such analyses. nih.govnih.gov

In this method, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. nih.govsielc.com The mobile phase often consists of a mixture of water (frequently with a pH-adjusting agent like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. bevital.no A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from impurities with different polarities. nih.gov Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for nicotinic acid derivatives is often around 262 nm. nih.govresearchgate.netjapsonline.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The method can be validated according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity. researchgate.net

Table 2: Typical HPLC Conditions for Purity Assessment of Nicotinic Acid Analogues

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) sielc.com |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., 0.1% formic acid in water) and organic solvent (e.g., acetonitrile or methanol) bevital.no |

| Detection | UV at ~262 nm researchgate.netjapsonline.com |

| Flow Rate | Typically 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the pyridine and benzene (B151609) rings would appear in the 1400-1600 cm⁻¹ region. researchgate.net The presence of the methoxy group would be confirmed by a C-O-C stretching band, typically around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 2500-3300 | Carboxylic Acid (O-H) | Stretching (Broad) |

| ~3100-3000 | Aromatic (C-H) | Stretching |

| ~2950, ~2850 | Methoxy (C-H) | Stretching |

| 1725-1700 | Carboxylic Acid (C=O) | Stretching |

| 1600-1400 | Aromatic/Pyridine (C=C, C=N) | Stretching |

| ~1250 | Aryl Ether (C-O-C) | Asymmetric Stretching |

| ~1030 | Aryl Ether (C-O-C) | Symmetric Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the protons on the pyridine ring and the 2-methoxyphenyl ring. The protons on the pyridine ring would typically appear in the downfield region (δ 7.5-9.0 ppm). The protons of the disubstituted benzene ring would appear in the range of δ 6.9-7.5 ppm. The methoxy group (-OCH₃) would give a characteristic sharp singlet at approximately δ 3.8-3.9 ppm. rsc.org The acidic proton of the carboxylic acid group would appear as a broad singlet, often far downfield (δ 12-13 ppm), and its visibility can depend on the solvent used.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is typically found in the δ 165-175 ppm region. hmdb.ca The aromatic and pyridine carbons would resonate in the δ 110-160 ppm range. The methoxy carbon would appear as a distinct signal around δ 55-56 ppm. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Pyridine-H2, H6 | ~8.5-9.0 (d, s) | ~150-155 |

| Pyridine-H5 | ~7.4-7.6 (d) | ~120-125 |

| Phenyl-H | ~6.9-7.5 (m) | ~110-135 |

| Methoxy (-OCH₃) | ~3.8 (s, 3H) | ~55.5 |

| Pyridine-C3 (C-COOH) | - | ~130-135 |

| Pyridine-C4 (C-Aryl) | - | ~145-150 |

| Phenyl-C1 (C-O) | - | ~155-160 |

| Carboxyl (-COOH) | ~12-13 (br s, 1H) | ~165-170 |

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₁₁NO₃), the molecular weight is 229.23 g/mol . In electrospray ionization (ESI) mass spectrometry, one would expect to see the protonated molecular ion [M+H]⁺ at m/z 230 or the deprotonated ion [M-H]⁻ at m/z 228. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Common fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) or the methoxy group (-OCH₃, 31 Da). bevital.nonih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of this compound, comprising the pyridine ring and the phenyl ring, is expected to absorb UV light. Nicotinic acid itself shows absorption maxima around 262 nm. researchgate.netjapsonline.com The presence of the methoxyphenyl group, an auxochrome, attached to the pyridine ring may cause a slight shift (bathochromic or hypsochromic) in the absorption maximum (λmax) and/or an increase in the molar absorptivity. vixra.org The spectrum is typically recorded in a solvent like ethanol or methanol. researchgate.netjapsonline.com

Elemental analysis determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₃H₁₁NO₃). A close match (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition. researchgate.net

Table 5: Elemental Analysis Data for this compound (C₁₃H₁₁NO₃)

| Element | Theoretical % |

| Carbon (C) | 68.11 |

| Hydrogen (H) | 4.84 |

| Nitrogen (N) | 6.11 |

| Oxygen (O) | 20.94 |

Preclinical Pharmacological Profiling and Biological Target Elucidation

Enzyme Inhibition Studies

No data is available in the scientific literature regarding the inhibitory activity of "this compound" on any enzyme targets. While related compounds like nicotinic acid itself have been studied for their effects on enzymes such as cytochrome P450s, these findings cannot be extrapolated to the specifically requested molecule. nih.gov

Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition

Research into the parent compound, nicotinic acid (niacin), has established its role as an inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. Studies conducted in HepG2 cells have shown that niacin selectively inhibits DGAT2 over DGAT1. This inhibition is noncompetitive, meaning it does not compete with the substrates of the enzyme. nih.gov

The addition of niacin to DGAT assay mixtures resulted in a dose-dependent inhibition of DGAT activity by 35-50%, with a reported IC50 value of 0.1 mM. nih.gov Enzyme kinetic analyses demonstrated that niacin treatment led to a decrease in the apparent Vmax of the enzyme while the Km remained unchanged, which is characteristic of noncompetitive inhibition. nih.gov This direct inhibition of DGAT2 is believed to be a primary mechanism for the reduction in triglyceride synthesis and the secretion of atherogenic lipoproteins from the liver. nih.gov While this research was conducted on niacin, the structural similarity suggests a potential area of investigation for this compound.

Table 1: Effect of Niacin on DGAT2 Activity

| Parameter | Finding | Reference |

|---|---|---|

| Target Enzyme | Diacylglycerol Acyltransferase 2 (DGAT2) | nih.gov |

| Model System | HepG2 cells | nih.gov |

| Type of Inhibition | Noncompetitive | nih.gov |

| IC50 | 0.1 mM | nih.gov |

| Effect on DGAT1 | No significant inhibition | nih.gov |

Investigation of NAD+/NADP+-Related Enzyme Pathways (e.g., PARPs, sirtuins)

Nicotinic acid is a fundamental precursor for the biosynthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.gov These molecules are critical for cellular redox reactions and energy metabolism. The metabolic conversion occurs via the Preiss-Handler pathway. nih.gov Elevated levels of NAD+ can influence the activity of NAD+-dependent enzymes, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins. mdpi.com

High doses of nicotinamide, a related compound, have been shown to inhibit PARPs, which are enzymes involved in DNA repair and genomic integrity. mdpi.com Conversely, sirtuins, a class of deacetylases that regulate cellular processes like aging and metabolism, are activated by increased NAD+ levels. mdpi.com Therefore, supplementation with a nicotinic acid derivative like this compound could theoretically modulate these pathways by increasing the cellular NAD+ pool. However, specific studies detailing the direct effects of this compound on PARPs and sirtuins are not extensively documented in the available literature.

Potential Inhibition of Niemann-Pick C1-Like 1 (NPC1L1)

Niemann-Pick C1-Like 1 (NPC1L1) is a transmembrane protein crucial for the absorption of dietary and biliary cholesterol in the intestines. nih.govnih.gov It is the molecular target of the cholesterol absorption inhibitor drug, ezetimibe. nih.gov Ezetimibe functions by binding to NPC1L1, which blocks the sterol-induced internalization of the NPC1L1 protein, thereby inhibiting cholesterol uptake into enterocytes. nih.gov This mechanism involves preventing the incorporation of NPC1L1 into clathrin-coated vesicles. nih.gov While this pathway is a known target for managing hypercholesterolemia, there is no direct evidence in the reviewed literature to suggest that this compound acts as an inhibitor of NPC1L1.

Heat Shock Protein 90 (Hsp90) Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a vital role in the folding, stability, and activation of numerous "client" proteins, many of which are implicated in cancer progression. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.gov Hsp90 inhibitors typically bind to the N-terminal domain (NTD) of the protein, blocking the binding of ATP and disrupting the chaperone cycle. nih.gov While various compounds are being investigated as Hsp90 inhibitors, there is currently a lack of specific research data linking this compound to the inhibition of Hsp90.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that becomes upregulated during inflammation and is responsible for the synthesis of pro-inflammatory prostanoids. nih.gov Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govwikipedia.org Various compounds, known as coxibs, have been developed to specifically target COX-2. wikipedia.org Although research has explored the anti-inflammatory potential of numerous compounds, specific studies demonstrating the inhibitory activity of this compound against COX-2 are not found in the current body of scientific literature.

Chitin (B13524) Synthase and Protoporphyrinogen (B1215707) Oxidase Inhibition (in related herbicidal compounds)

Derivatives of nicotinic acid have been synthesized and evaluated for their herbicidal properties, showing activity against key plant enzymes. usda.govnih.gov

Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is a critical enzyme in the biosynthesis of chlorophyll (B73375) and heme. doi.org Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption and plant death. nih.govresearchgate.net Several classes of commercial herbicides target PPO. doi.org Research on novel diphenyl ether derivatives and other heterocyclic compounds has identified potent PPO inhibitors. doi.orgnih.gov While not directly studying this compound, studies on other nicotinic acid derivatives, such as N-(arylmethoxy)-2-chloronicotinamides, have shown significant herbicidal activity, suggesting a potential mode of action through PPO inhibition or other plant-specific pathways. usda.govnih.gov For instance, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) showed excellent activity against duckweed with an IC50 of 7.8 µM. nih.gov

Chitin Synthase Inhibition: Chitin is a vital structural component of fungal cell walls and the exoskeletons of insects. nih.govasrb.org.in Chitin synthase inhibitors disrupt the growth and development of these organisms. While chitin synthase is a known target for certain pesticides, direct evidence linking nicotinic acid derivatives, including this compound, to its inhibition is not well-established in the reviewed literature. However, broad screening of nicotinic acid derivatives for pesticidal activity is an active area of research. usda.gov

Table 2: Herbicidal Activity of a Related Nicotinic Acid Derivative (Compound 5f)

| Compound | Target Organism | Activity (IC50) | Reference |

|---|---|---|---|

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) | Duckweed (Lemna paucicostata) | 7.8 µM | nih.gov |

| Clomazone (Commercial Herbicide) | Duckweed (Lemna paucicostata) | 125 µM | nih.gov |

| Propanil (Commercial Herbicide) | Duckweed (Lemna paucicostata) | 2 µM | nih.gov |

Cellular Pathway Modulation

The interaction of this compound and its parent compound, nicotinic acid, with specific enzymes suggests modulation of several key cellular pathways.

Lipid Metabolism: Through the direct, noncompetitive inhibition of DGAT2, nicotinic acid can decrease the synthesis of triglycerides. nih.gov This action reduces the substrate available for the assembly of very-low-density lipoproteins (VLDL) in the liver, thereby impacting lipid homeostasis. nih.govnih.gov

Energy Metabolism and Redox Balance: As a precursor to NAD+, the compound has the potential to influence all NAD+-dependent pathways. nih.gov This includes enhancing the activity of sirtuins and potentially affecting PARP activity, which collectively play roles in cellular responses to stress, DNA repair, and regulation of lifespan. mdpi.com

Porphyrin Biosynthesis (in plants): In the context of related herbicidal compounds, the inhibition of protoporphyrinogen oxidase disrupts the chlorophyll and heme biosynthesis pathway in plants, leading to phytotoxicity. nih.govdoi.org

While the potential for pathway modulation is significant, further research is required to specifically elucidate the effects of the 2-methoxyphenyl substitution on the nicotinic acid core and to confirm its activity on these pathways in various biological systems.

Impact on Signal Transduction Pathways

The primary molecular target for nicotinic acid and its derivatives is the Hydroxy-Carboxylic Acid Receptor 2 (HCA2), also known as GPR109A. nih.gov This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the pharmacological effects of niacin. researchgate.net

Activation of GPR109A by an agonist initiates a cascade of intracellular events. The receptor is coupled to an inhibitory G protein (Gi/o). Upon agonist binding, this G protein inhibits the enzyme adenylyl cyclase, which leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This pathway is fundamental to the effects of nicotinic acid, such as the inhibition of lipolysis in adipocytes. researchgate.net

The chemical structure of a ligand is critical for its ability to bind to and activate GPR109A. Structure-activity relationship studies have revealed a relatively constrained binding pocket on the receptor. nih.gov Research on various substituted propenoic acids and cinnamic acid derivatives indicates that the size and orientation of substituents significantly influence binding affinity. researchgate.netnih.gov For instance, studies suggest a preference for a planar trans-propenoic acid pharmacophore with a maximum length of approximately 8 Å. nih.gov

For this compound, the presence of a bulky 2-methoxyphenyl group at the 4-position of the pyridine (B92270) ring is a significant structural modification. It is hypothesized that this large substituent would create steric hindrance within the confined GPR109A binding pocket, potentially impeding an optimal fit. Consequently, while direct experimental data on this compound is not available, it is predicted that its affinity and efficacy at the GPR109A receptor would be considerably lower than that of the parent compound, nicotinic acid. It may act as a weak agonist or potentially an antagonist, though this remains to be experimentally verified.

Table 1: Predicted Impact of this compound on GPR109A Signaling Pathway

| Target Parameter | Description | Predicted Effect of this compound |

|---|---|---|

| Primary Receptor | GPR109A (HCA₂) | Target engagement is possible but likely weakened. |

| G Protein Coupling | Gi/o | If agonistic, would couple to Gi/o. |

| Second Messenger | Cyclic AMP (cAMP) | If agonistic, would lead to a decrease in intracellular cAMP. |

| Overall Activity | Agonist/Antagonist | Predicted to be a weak agonist or potential antagonist due to steric hindrance from the 4-position substituent. |

Future Research Directions and Translational Perspectives

Unveiling Novel Biological Targets and Undiscovered Mechanisms of Action for 4-(2-Methoxyphenyl)nicotinic Acid

The primary mechanism of nicotinic acid is largely attributed to its action on the G protein-coupled receptor 109A (GPR109A), which is found in adipocytes and immune cells like epidermal Langerhans cells. nih.govnih.gov Activation of this receptor in adipocytes is believed to contribute to some of its lipid-modifying effects, while its activation in skin cells mediates the common flushing side effect through prostaglandin (B15479496) release. nih.govauburn.edu Another key mechanism involves the direct inhibition of hepatocyte diacylglycerol acyltransferase-2 (DGAT2), an enzyme crucial for triglyceride synthesis, which leads to reduced VLDL and LDL secretion. nih.govdrugbank.com

Future research on this compound must first systematically determine its affinity and activity at GPR109A and its inhibitory potency against DGAT2. The introduction of the 2-methoxyphenyl moiety could alter the binding kinetics and downstream signaling pathways compared to the parent compound. Beyond these known targets, a critical research avenue is the use of unbiased screening approaches, such as proteomic and transcriptomic analyses, to uncover entirely new biological targets or previously undiscovered mechanisms. It is plausible that the structural modification allows the compound to interact with other receptors or enzymes, potentially leading to novel therapeutic applications.

Table 1: Potential Research Strategies for Target and Mechanism Identification

| Research Strategy | Objective | Rationale |

|---|---|---|

| Receptor Binding Assays | Quantify the binding affinity of this compound for the GPR109A receptor. | To determine if the structural modification enhances or diminishes interaction with the primary nicotinic acid receptor. |

| Enzyme Inhibition Assays | Measure the inhibitory effect on diacylglycerol acyltransferase-2 (DGAT2). | To assess its potential to modulate hepatic triglyceride synthesis, a key lipid-lowering mechanism of niacin. nih.gov |

| Cell-Based Signaling Studies | Analyze downstream signaling cascades (e.g., cAMP levels, prostaglandin synthesis) in GPR109A-expressing cells. | To understand how the compound translates receptor binding into a cellular response and to predict its potential for causing flushing. auburn.edu |

| Target Deconvolution | Employ techniques like affinity chromatography-mass spectrometry or genetic screening. | To identify novel, unanticipated protein binding partners and expand the known pharmacology of nicotinic acid analogues. |

Exploration of Novel Therapeutic Applications and Pleiotropic Effects

Nicotinic acid is well-established for its role in managing dyslipidemia, including its ability to raise HDL cholesterol, and lower LDL cholesterol, triglycerides, and lipoprotein(a). nih.govresearchgate.netdrugs.com Beyond lipid modulation, nicotinic acid is known to exert pleiotropic effects, including anti-inflammatory, antioxidant, and immunomodulatory actions. nih.govnih.govnih.gov These effects are of significant interest as they may contribute to its cardiovascular benefits independently of lipid lowering. nih.gov

A primary focus for this compound would be to evaluate its efficacy in these established areas and to explore novel therapeutic avenues based on its unique structure. The methoxyphenyl group could enhance its anti-inflammatory or antioxidant properties, suggesting potential applications in conditions with a strong inflammatory component, such as atherosclerosis, non-alcoholic steatohepatitis (NASH), or certain autoimmune diseases. nih.gov Research should investigate its impact on inflammatory markers, endothelial function, and plaque stability in preclinical models of cardiovascular disease.

Design and Synthesis of Next-Generation Analogues with Enhanced Efficacy and Specificity

The development of this compound can be seen as a first step in a broader medicinal chemistry campaign. nih.gov Based on its initial pharmacological profile, next-generation analogues can be designed and synthesized to optimize desired properties. nih.govnih.gov For instance, if the parent compound retains high efficacy but still induces flushing via GPR109A, subsequent modifications could aim to dissociate the lipid-modifying effects from the flushing effect. This might be achieved by creating analogues that preferentially target hepatic DGAT2 over the GPR109A receptor in the skin or by developing biased agonists that activate GPR109A in a way that minimizes prostaglandin release. nih.govnih.gov

Systematic structure-activity relationship (SAR) studies will be crucial. These studies would involve synthesizing a library of related compounds with modifications to the methoxy (B1213986) group's position, the substitution pattern on the phenyl ring, or the linkage to the nicotinic acid core. Each new analogue would be tested to build a comprehensive understanding of how chemical structure relates to biological function.

Table 2: Hypothetical Design Strategy for Next-Generation Analogues

| Modification Strategy | Desired Outcome | Rationale |

|---|---|---|

| Vary Phenyl Ring Substitution | Improved potency or selectivity | Altering electronic and steric properties to enhance binding to specific targets. |

| Modify Methoxy Group | Modulate metabolic stability and pharmacokinetics | Changing the group to an ethoxy or other alkoxy group to fine-tune the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |

| Introduce Bioisosteres | Enhance binding or physical properties | Replacing the carboxylic acid with other acidic functional groups to potentially improve oral bioavailability or alter receptor interactions. |

| Create Biased Agonists | Separate therapeutic from adverse effects | Designing molecules that selectively activate certain downstream pathways of GPR109A while avoiding those that lead to flushing. nih.gov |

Strategies for Optimizing Pharmacological Profiles and Overcoming Translational Challenges

A significant hurdle for the clinical use of nicotinic acid is its side-effect profile, most notably cutaneous flushing, but also concerns about hepatotoxicity and impaired glucose metabolism with some formulations. nih.govnih.gov A key translational challenge for this compound will be to determine if its structural modifications mitigate these issues. Preclinical toxicology studies, including assessments of liver enzyme levels and glucose tolerance in animal models, will be essential.

Optimizing the pharmacological profile involves improving the compound's ADME properties. Research should focus on its solubility, membrane permeability, metabolic stability, and half-life. If the compound shows promise but has poor oral bioavailability, formulation strategies such as co-crystallization, nano-formulations, or the development of a prodrug could be employed to overcome this challenge. The goal is to achieve a therapeutic agent that can be effectively delivered to its target tissues while minimizing systemic exposure and off-target effects.

Potential as Chemical Probes for Elucidating Biological Systems

Well-characterized small molecules are invaluable tools for basic science research. This compound and its future analogues could be developed into chemical probes to better understand the biology of their targets. For example, by attaching a radioactive isotope or a fluorescent tag, the compound could be used as a ligand for in vitro and in vivo imaging to map the distribution of GPR109A or other novel receptors it may bind to. nih.gov A high-affinity, selective analogue could also be immobilized on a solid support for use in affinity chromatography to isolate and identify its binding partners from cell lysates, further elucidating its mechanism of action. nih.gov

Opportunities for Synergistic Effects in Combination Therapies (e.g., with lipoprotein(a) antagonists)

Modern therapeutic strategies often rely on combination therapy to target multiple disease pathways simultaneously, which can enhance efficacy and reduce the likelihood of drug resistance. oncotarget.com Nicotinic acid has a history of being used in combination with statins to achieve comprehensive lipid control. nih.govnih.gov

A particularly promising future direction for this compound would be its use in combination with emerging therapies that target lipoprotein(a) [Lp(a)], an independent and causal risk factor for cardiovascular disease. nih.govnih.gov Nicotinic acid is one of the few existing oral medications that can modestly lower Lp(a) levels. nih.govnih.gov New classes of drugs, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), are being developed to potently inhibit the synthesis of Lp(a). nih.gov A combination of an optimized nicotinic acid analogue like this compound with an Lp(a) antagonist could provide a powerful, multi-pronged approach to reducing cardiovascular risk by lowering Lp(a), LDL, and triglycerides while increasing HDL.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Methoxyphenyl)nicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves organolithium reagent addition to pyridyl-3-oxazolines derived from nicotinic acid. For example, phenyllithium or n-butyllithium reacts with the oxazoline intermediate to form 1,4-dihydropyridine-3-oxazoline, which is oxidized in air to yield substituted pyridine derivatives. Deprotection under acidic or basic conditions isolates the final product . Key variables include reagent stoichiometry, reaction temperature (typically −78°C for organolithium addition), and oxidation time. Yields range from 40–70%, depending on substituent steric effects.

Q. How is structural characterization of this compound performed?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze aromatic proton shifts (e.g., methoxy group at δ 3.8–4.0 ppm, pyridine protons at δ 8.0–9.0 ppm) .

- HPLC-MS : Confirm molecular weight (e.g., exact mass 243.22 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Melting Point : Reported values (e.g., 183–185°C) validate crystallinity .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Based on Safety Data Sheets (SDS), store at 3–8°C in airtight containers, avoid inhalation/ingestion, and use PPE (gloves, goggles). Toxicity data for similar aryl nicotinic acids suggest moderate irritation to skin/mucous membranes .

Advanced Research Questions

Q. How can conflicting solubility or reactivity data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from substituent electronic effects. For example, electron-donating groups (e.g., methoxy) enhance solubility in polar solvents (DMSO, methanol) but reduce reactivity in nucleophilic substitutions. Verify experimental conditions:

- Use standardized solvent systems (e.g., DMSO-d6 for NMR).

- Compare with structurally analogous compounds (e.g., 4-phenylnicotinic acid vs. 4-methylnicotinic acid) to isolate substituent effects .

- Replicate synthesis under inert atmospheres to rule out oxidation side reactions .

Q. What strategies optimize this compound for NAD biosynthesis studies?

- Methodological Answer : Nicotinic acid derivatives act as NAD precursors via the Preiss-Handler pathway. To enhance bioavailability:

- Modify the methoxyphenyl group for improved membrane permeability (e.g., ester prodrugs).

- Use isotopic labeling (e.g., ¹⁴C at the carboxyl group) to track metabolic incorporation into NAD .

- Test enzyme kinetics with human nicotinic acid phosphoribosyltransferase (NAPRT) to quantify catalytic efficiency (Km, Vmax) .

Q. How do computational models predict the pharmacokinetic behavior of this compound?

- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to simulate binding to NAPRT or serum albumin. Parameters:

- LogP values (~1.5) predict moderate lipophilicity.

- pKa calculations (carboxyl group ~2.9) guide pH-dependent solubility profiles.

- MD simulations assess stability in aqueous vs. lipid bilayer environments .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity for this compound in enzyme inhibition assays?

- Methodological Answer : Discrepancies may stem from:

- Assay Conditions : pH (optimum 7.4 for NAD-related enzymes) and cofactor availability (ATP/Mg²⁺).

- Impurities : Residual solvents (e.g., THF) in synthesized batches can inhibit enzymes. Validate purity via HPLC .

- Structural Analog Interference : Cross-reactivity with similar compounds (e.g., 4-phenylnicotinic acid) requires LC-MS/MS confirmation of test compounds .

Experimental Design Considerations

Q. How to design a stability study for this compound under physiological conditions?

- Methodological Answer :

- Temperature/Time : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours.

- Analytical Methods : Monitor degradation via HPLC-UV (λ = 260 nm) and LC-MS for byproduct identification.

- Light Sensitivity : Include amber vials to assess photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.